molecular formula C5H9NO3 B1500981 (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid CAS No. 349102-18-7

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B1500981
CAS No.: 349102-18-7
M. Wt: 131.13 g/mol
InChI Key: GSVBSCHJNFKMTR-NUNKFHFFSA-N
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Description

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: is a chiral cyclobutane derivative with notable biological and synthetic significance. This compound features an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclobutane ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical process starting from simpler precursors. One common method involves the cyclization of a linear precursor followed by selective functional group modifications.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as flow chemistry and microreactors can be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acylating agents (e.g., acyl chlorides) are commonly used. Reaction conditions vary depending on the specific transformation.

  • Major Products Formed: Products include ketones, carboxylic acids, amines, esters, and amides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: It can be used as a probe to investigate biological processes and enzyme activities.

  • Medicine: Potential therapeutic applications include drug design and development, particularly in targeting specific biological pathways.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, or gene expression.

Comparison with Similar Compounds

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: is compared with similar compounds such as:

  • Cyclobutane-1,2-dicarboxylic acid

  • Cyclobutane-1,3-dicarboxylic acid

  • Cyclobutane-1-carboxylic acid

  • Cyclobutane-1,2-diamine

Uniqueness: The presence of both amino and hydroxyl groups on the cyclobutane ring distinguishes this compound from its analogs, providing unique chemical and biological properties.

This compound in various scientific and industrial fields. Its versatile nature and unique structure make it a valuable compound for research and application.

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Properties

IUPAC Name

(1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBSCHJNFKMTR-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666387
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349102-18-7
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 2
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 3
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 4
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 5
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 6
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

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